![molecular formula C17H21N3O5S B2565149 3-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine CAS No. 2034444-96-5](/img/structure/B2565149.png)
3-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine
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Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases . The compound also contains a sulfonyl group attached to a 3,4-dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the sulfonyl group, and the 3,4-dimethoxyphenyl group . The stereochemistry of the molecule would be influenced by the pyrrolidine ring, as it is a chiral center .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the pyrrolidine ring or the sulfonyl group . The exact reactions would depend on the conditions and the reagents used.Scientific Research Applications
- The pyrrolidine ring serves as a versatile scaffold in drug development. Medicinal chemists widely use it due to its sp³-hybridization, stereochemistry contributions, and non-planarity (known as “pseudorotation”). Researchers have synthesized bioactive molecules containing the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives .
- Synthetic pyrrolidines can be obtained through 1,3-dipolar cycloaddition reactions. These reactions involve nitrogen-based 1,3-dipole azomethine ylides reacting with alkenyl dipolarophiles .
- Heteroatomic saturated ring systems, like pyrrolidines, allow greater structural diversity. Medicinal chemists use them to modify physicochemical parameters and optimize absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties .
- This compound, related to our target, has potential applications. It’s synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol .
Medicinal Chemistry and Drug Discovery
1,3-Dipolar Cycloaddition Reactions
Heterocyclic Scaffolds for ADME/Tox Optimization
Synthesis of 4-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
properties
IUPAC Name |
3-[1-(3,4-dimethoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-12-4-7-17(19-18-12)25-13-8-9-20(11-13)26(21,22)14-5-6-15(23-2)16(10-14)24-3/h4-7,10,13H,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUZJXSJMBOHGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine |
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